[1-(3-Chloro-4-ethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone
Description
4-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzenesulfonyl group
Properties
Molecular Formula |
C18H25ClN2O5S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25ClN2O5S/c1-2-26-17-6-5-15(12-16(17)19)27(23,24)21-7-3-4-14(13-21)18(22)20-8-10-25-11-9-20/h5-6,12,14H,2-4,7-11,13H2,1H3 |
InChI Key |
BNJVUPYOPCVZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the piperidine and morpholine rings with the benzenesulfonyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or morpholine rings.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Substituted derivatives at the benzenesulfonyl group.
Scientific Research Applications
4-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The piperidine and morpholine rings may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(3-Chloro-4-methylbenzenesulfonyl)piperidine-3-carbonyl]morpholine
- 4-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-3-carbonyl]pyrrolidine
Uniqueness
4-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine is unique due to the presence of both the piperidine and morpholine rings, which may confer distinct pharmacological properties compared to similar compounds. The ethoxy group on the benzenesulfonyl moiety may also influence its reactivity and binding characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
